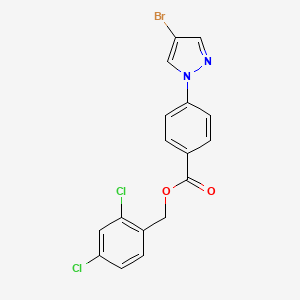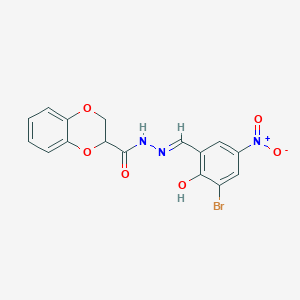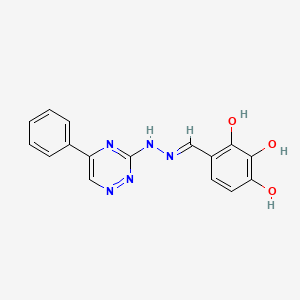![molecular formula C24H24ClNO3 B6027666 2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6027666.png)
2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CPTIQ) is a chemical compound that has been studied for its potential use in scientific research. CPTIQ is a tetrahydroisoquinoline derivative that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act as a dopamine D2 receptor agonist and a serotonin 5-HT1A receptor partial agonist. It has also been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, as well as to increase the activity of antioxidant enzymes. This compound has also been shown to have anti-inflammatory effects and to improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential neuroprotective effects, which may be useful in studying neurodegenerative disorders. However, this compound has also been shown to have potential toxic effects at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, more research is needed to determine the optimal dosage and administration of this compound for use in scientific research.
Méthodes De Synthèse
2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. One such method involves the reaction of 3-(4-chlorophenoxy)benzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a Lewis acid catalyst. The resulting product is then treated with methanol and hydrochloric acid to yield this compound.
Applications De Recherche Scientifique
2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, as well as potential therapeutic applications for Parkinson's disease and other neurodegenerative disorders. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
2-[[3-(4-chlorophenoxy)phenyl]methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO3/c1-27-23-13-18-10-11-26(16-19(18)14-24(23)28-2)15-17-4-3-5-22(12-17)29-21-8-6-20(25)7-9-21/h3-9,12-14H,10-11,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPXOZYKXJWBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6027586.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B6027593.png)
![N-{1-[(3-chloro-4-methylphenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B6027598.png)
![1-[4-(2-naphthyloxy)butyl]piperazine hydrochloride](/img/structure/B6027600.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B6027604.png)
![8-ethyl-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B6027609.png)
![3-[(3,4-dimethyl-1-piperazinyl)carbonyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6027652.png)

![3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine](/img/structure/B6027663.png)
![3-chloro-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6027672.png)
![N-(3-chloro-4-methylphenyl)-2-(2-{[1-(2-furyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6027678.png)


![ethyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6027699.png)